molecular formula C4H6ClNO B1590840 2-(2-Chloroethoxy)acetonitrile CAS No. 31250-08-5

2-(2-Chloroethoxy)acetonitrile

Cat. No. B1590840
CAS RN: 31250-08-5
M. Wt: 119.55 g/mol
InChI Key: GQFCLJZQECVTDO-UHFFFAOYSA-N
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Description

“2-(2-Chloroethoxy)acetonitrile” is a chemical compound with the molecular formula C4H6ClNO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloroethoxy)acetonitrile” is represented by the linear formula C4H6ClNO . The average mass of the molecule is 119.549 Da .


Physical And Chemical Properties Analysis

“2-(2-Chloroethoxy)acetonitrile” has a density of 1.1±0.1 g/cm3, a boiling point of 206.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a flash point of 78.6±21.8 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Organic Synthesis

    • Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • It has led to the development of new methods for the synthesis of a variety of important compounds .
    • Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • In one process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles .
  • Colloidal Behavior Study

    • A comprehensive study was made on the effect of acetonitrile with four cationic surfactants .
    • Significant micellar, interfacial and thermodynamic properties were studied by the tensiometeric and conductivity methods .
    • The critical micelle concentration (CMC), aggregation number (Nagg), and Stern–Volmer constants (Ksv) have also been studied by the steady state fluorescence method using pyrene as probe .
    • FTIR was used to ascertain that the strength of intermolecular interactions such as hydrogen bonding, ion–ion pair interactions and induced dipole interactions between the surfactants and ACN depend upon the head-group of the surfactants .
  • Electrochemical Synthesis

    • Acetonitrile is commonly used in electrochemical synthesis due to its good conductivity and environmentally friendly features .
    • It has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • In one process, acetonitrile was used to attack the benzyl C-H bond of a compound, giving corresponding acetamide following irradiation with a compact fluorescent light (CFL) and a 2.2 V current .
    • The yields of the desired products range from 36–88%. Additionally, the reaction can be used to modify complex molecules .
  • Pharmaceutical Industry

    • Acetonitrile is used as a solvent in the manufacture of pharmaceuticals .
    • It is used in the synthesis of many different types of drugs .
    • It is also used in the purification of drugs, as it can dissolve a wide range of organic compounds .
  • Purification of Pharmaceuticals

    • Acetonitrile is used in the purification of pharmaceuticals .
    • It can dissolve a wide range of organic compounds, making it useful in the purification of drugs .
  • Catalysis

    • Acetonitrile can be used as an important synthon in many types of organic reactions .
    • Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Safety And Hazards

The compound is considered hazardous, with hazard statements H301+H311+H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P311 (Call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-(2-chloroethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFCLJZQECVTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564533
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)acetonitrile

CAS RN

31250-08-5
Record name 2-(2-Chloroethoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SW Schneller, JL May, E De Clercq - Croatica Chemica Acta, 1986 - hrcak.srce.hr
The preparation of 8-amino-3-[(2-hydroxyethoxy) methyl]-1, 2, 4-triazolo [4, 3-a] pyrazine (IV) as an analogue of 9-[(2-hydroxyethoxy) methyl] guanine and 9-(S)-(2, 3-dihydroxypropyl) …
Number of citations: 20 hrcak.srce.hr
J Reiter, P Trinka, FL Bartha, L Pongó… - … Process Research & …, 2012 - ACS Publications
A new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide …
Number of citations: 10 pubs.acs.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
The ultimate goal of a process chemist is to achieve robust synthetic processes for active pharmaceutical ingredients (API), drug candidates under development or their critical …
Number of citations: 2 link.springer.com

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